3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
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Description
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C11H13F3N2O2 and its molecular weight is 262.232. The purity is usually 95%.
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Scientific Research Applications
Hybrid Catalysts and Synthesis of Pyranopyrimidine Derivatives
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, as a part of the pyrimidine class of compounds, has been noted for its role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), have extensive applications due to their broader synthetic capabilities and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others, have been utilized for the synthesis of these scaffolds, underlining the importance of pyrimidine derivatives in pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).
Nitisinone Degradation and Environmental Impact
While focusing specifically on nitisinone (a derivative of this compound), research has been conducted on its stability, degradation pathways, and environmental impact. Nitisinone, originally a triketone herbicide, displayed suboptimal properties in its designated use, leading to limited commercialization. However, its medical applications, particularly for hepatorenal tyrosinemia, have been significant. The stability and degradation products of nitisinone under various conditions were extensively studied, highlighting the chemical's stability and the formation of stable degradation products like ATFA and NTFA (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pyrimidine Derivatives and Anti-inflammatory Activity
In the broader context of pyrimidine derivatives, extensive research has been conducted on their anti-inflammatory properties. These studies emphasize the inhibitory effects of pyrimidine derivatives against vital inflammatory mediators, contributing significantly to their potential as anti-inflammatory agents. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) have been extensively documented, offering insights for future drug development (Rashid et al., 2021).
Pyrimidine and Alzheimer's Disease
Research on pyrimidine derivatives has also extended to neurological disorders, notably Alzheimer's disease. The synthesis and pharmacological advancement of Pyrimidine moiety as therapeutics for Alzheimer's disease have been a focal point, emphasizing the structural activity relationship (SAR) studies. This highlights the potential of pyrimidine and its derivatives in mitigating neurological disorders and contributing to the development of anti-Alzheimer's agents (Das et al., 2021).
Properties
IUPAC Name |
3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXKQXGZFZFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.